6-(Phenylamino)-1H-purin-8(7H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95756-26-6 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
6-anilino-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C11H9N5O/c17-11-15-8-9(12-6-13-10(8)16-11)14-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16,17) |
InChI Key |
FZSRCIGEMPNTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2NC(=O)N3 |
Origin of Product |
United States |
Molecular Interactions and Mechanisms of Action of 6 Phenylamino 1h Purin 8 7h One and Its Analogues
Enzymatic Inhibition Mechanisms
The structure of 6-(phenylamino)-1H-purin-8(7H)-one suggests its potential as an inhibitor of several key enzymes. The purine (B94841) core is a common motif in the substrates of many enzymes involved in nucleotide metabolism, and the phenylamino (B1219803) substituent offers possibilities for diverse interactions within enzyme active sites.
Inhibition of Xanthine (B1682287) Oxidase and Purine Catabolism Pathways
Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Elevated levels of uric acid are associated with conditions such as gout. Consequently, inhibitors of xanthine oxidase are of significant therapeutic interest.
Kinetic analyses of various flavonoid derivatives, which also act as XO inhibitors, have shown different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. For example, naringin (B1676962) octanoate (B1194180) and naringin decanoate (B1226879) displayed competitive inhibition of XO. This suggests that purine analogues like this compound could also exhibit various kinetic profiles depending on the specific substitutions on the purine ring and the phenyl group. The mode of inhibition for a related compound, 2-chloro-6(methylamino)purine, was found to be non-competitive.
Table 1: Kinetic Parameters of Xanthine Oxidase Inhibition by Analogue Compounds
| Inhibitor | IC50 (µM) | Mode of Inhibition | Source |
| 2-chloro-6(methylamino)purine | Similar to allopurinol (B61711) | Non-competitive | |
| 4-aminopyrazolo-[3,4-d]pyrimidine | - | Competitive | |
| Naringin octanoate | 110.35 | Competitive | |
| Naringin decanoate | 117.51 | Competitive |
Note: This table presents data for analogue compounds to infer potential activity.
Molecular docking and modeling studies of xanthine oxidase inhibitors have elucidated key interactions within the enzyme's active site, which contains a molybdenum cofactor. For competitive inhibitors, interactions with amino acid residues such as Glu802, Arg880, and Thr1010 are crucial for binding. Additionally, π-π stacking interactions with residues like Phe914 and Phe1009 can contribute to the affinity of inhibitors.
In the case of this compound, it is hypothesized that the purine ring would occupy the same region as the natural substrate, xanthine. The phenylamino group could then form additional hydrogen bonds or hydrophobic interactions with residues in the active site, potentially leading to potent inhibition. The specific orientation and interactions would depend on the precise geometry of the phenyl ring and any substituents it may carry.
Interactions with Dihydrofolate Reductase and Folate Pathway Enzymes
Dihydrofolate reductase (DHFR) is another vital enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines and thymidylate. Inhibition of DHFR disrupts DNA synthesis and cell growth, making it a target for various therapeutic agents.
Research on purine-like molecules, such as pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, has shown potent inhibition of DHFR. One such derivative demonstrated competitive inhibition with respect to the substrate dihydrofolic acid and uncompetitive inhibition with respect to the cofactor NADPH, indicating a preference for binding to the enzyme-NADPH complex. This suggests that purine analogues can effectively compete with the natural substrate for binding to DHFR. The structure-activity relationship (SAR) studies of these analogues highlight the importance of specific substitutions for potent inhibitory activity.
Modulation of Cytokinin Dehydrogenase Activity
Cytokinins are a class of plant hormones that regulate cell division and differentiation. Cytokinin dehydrogenase (CKX) is the enzyme responsible for their degradation. The structural similarity of this compound to certain cytokinins, such as 6-benzylaminopurine (B1666704) (BAP), suggests that it could potentially interact with and modulate the activity of CKX.
Studies on 6-substituted purin-2-ones, which are analogues of potent cytokinins, have been synthesized and evaluated for their cytokinin activity. While direct inhibition studies on CKX by these specific analogues were not detailed in the provided search results, the structural resemblance implies a potential for interaction. The phenylamino group could influence the binding affinity and specificity of the compound for the CKX active site.
Receptor Binding and Activation Studies
The purine scaffold is a fundamental component of ligands for a wide range of receptors, most notably adenosine (B11128) receptors. While direct receptor binding data for this compound is scarce, the activities of its analogues suggest potential interactions.
Analogues of 6-benzylaminopurine have been shown to act as antagonists at Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4. For instance, 6-(2,5-dihydroxybenzylamino)purine (LGR-991) was identified as a competitive inhibitor of the AHK3 receptor. This indicates that N6-substituted purines can directly interact with and modulate the activity of cytokinin receptors.
Furthermore, given the purine core, it is plausible that this compound or its analogues could interact with adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes. Adenosine and its analogue inosine (B1671953) have demonstrated anti-inflammatory effects mediated through adenosine A2A receptors. The phenylamino substituent would likely play a significant role in determining the affinity and selectivity for different adenosine receptor subtypes. However, without direct experimental evidence, this remains a hypothesis for future investigation.
Activation of Cytokinin Receptors (e.g., AHK4)
Cytokinins are plant hormones that regulate various aspects of growth and development. Their signaling is primarily mediated through a family of sensor histidine kinases, with Arabidopsis Histidine Kinase 4 (AHK4), also known as CRE1, being a well-characterized cytokinin receptor. nih.gov The AHK4 protein, when expressed in systems like E. coli or yeast, has been shown to confer responsiveness to cytokinins, confirming its role as a direct receptor molecule. nih.gov
Analogues of this compound, specifically 6-substituted purines, are known to interact with these receptors. For instance, derivatives of 6-benzylaminopurine (BAP), a synthetic cytokinin, have been developed to modulate cytokinin receptor activity. Research has led to the identification of molecules that can antagonize cytokinin activity at the receptor level. One such derivative, 6-(2,5-Dihydroxybenzylamino)purine (LGR-991), has been identified as a cytokinin receptor antagonist that blocks the CRE1/AHK4 receptor. nih.gov This indicates that modifications to the phenylamino side chain of the purine scaffold can significantly alter the interaction with and subsequent activation or inhibition of cytokinin receptors like AHK4. The structural basis for this recognition lies within a specific sensor domain of AHK4, which can bind to a variety of chemically diverse cytokinins. nih.gov
Ligand-Receptor Binding Affinity Analysis
The interaction between purine analogues and cytokinin receptors has been quantified through various assays. The ability of BAP derivatives to bind to Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4 has been evaluated using bacterial receptor assays and live-cell binding assays. nih.gov These studies are crucial for determining the potency and specificity of these ligands.
For example, the cytokinin-binding protein CBF-1, isolated from wheat germ, demonstrates a high affinity for 6-substituted purines of the cytokinin type. This protein has a dissociation constant (Kd) for 6-benzylaminopurine of 5 x 10-7 M. nih.gov While this protein is distinct from AHK4, the data underscores the principle that 6-substituted purines can bind with high affinity to specific protein targets.
In the context of AHK4, the receptor's sensor domain contains a binding pocket that accommodates the purine ring. nih.gov The affinity of a given ligand is determined by its ability to form favorable interactions within this pocket. The design of antagonists like LGR-991, which acts as a competitive inhibitor of AHK3 and blocks CRE1/AHK4, is a direct result of understanding these ligand-receptor interactions at a molecular level. nih.gov
Intracellular Signaling Pathway Modulation (Molecular Level)
Beyond their interaction with cell surface or plant-specific receptors, purine analogues can profoundly modulate intracellular signaling pathways, particularly those related to cell survival and death.
Identification of Molecular Targets and Affected Pathways
Research into the antitumor effects of 6-substituted purine derivatives has identified several key molecular targets and signaling pathways.
Cyclin-Dependent Kinases (CDKs): Purine analogues are a significant scaffold in the development of CDK inhibitors. nih.gov For instance, a series of 2-aminopurine (B61359) derivatives with substitutions at the C-6 position have been designed and synthesized as CDK2 inhibitors. The 6-position benzene (B151609) substituted purine derivative (compound 5a in the study) showed good potency against CDK2 with an IC50 value of 0.31 μM. nih.gov
PI3-K/p70 S6 Kinase (p70S6K) and MAPK Pathways: Studies on alkylated purines, such as O6-methylguanine and 6-dimethylaminopurine, have shown that at concentrations that induce apoptosis, these compounds inhibit the activity of p70S6K. mdpi.com The p70S6K pathway is typically associated with cell survival. mdpi.com Conversely, the same compounds were found to activate the mitogen-activated kinase (MAPK) pathway. mdpi.com This suggests a mechanism where the simultaneous inhibition of a pro-survival pathway and activation of a stress-response pathway leads to an apoptotic outcome. mdpi.com
Akt/HIF Pathway: In studies of (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine and (E)-6-amino-9-(styrylsyfonyl)-9H-purine, both derivatives were found to increase the expression of Akt and Carbonic Anhydrase IX (CA IX) genes in leukemia cells, suggesting an activation of the Akt/HIF pathway.
The following table summarizes the cytotoxic activities of selected purine analogues against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-substituted 2-aminopurine derivative | CDK2 | 0.31 | nih.gov |
| 6-(4-methylphenyl)piperazine analogue | Huh7 (Liver) | 14.2 | |
| 5-Fluorouracil (Reference) | Huh7 (Liver) | 30.6 | |
| Fludarabine (Reference) | Huh7 (Liver) | 28.4 |
Molecular Analysis of Apoptosis Induction Pathways (e.g., Lysosome-Nonmitochondrial Pathway)
Purine analogues are known to induce apoptosis through various mechanisms. Recent findings suggest that in addition to the classical mitochondrial pathway, lysosomal pathways may be involved.
The intrinsic mitochondrial pathway is a well-documented route for apoptosis induction by purine derivatives. In human leukemia cells treated with (E)-6-amino-9-(styrylsulfonyl)-9H-purine, an increased expression of caspase 3 and cytochrome c genes was observed. This points to the involvement of the mitochondrial pathway, where cytochrome c is released from the mitochondria to activate caspases, the executioners of apoptosis.
Emerging evidence suggests that lysosomes can also play a critical role in initiating apoptosis. This is known as the lysosomal apoptosis pathway. Lysosomal membrane permeabilization (LMP) leads to the release of cathepsins and other hydrolases from the lysosomal lumen into the cytosol, where they can trigger cell death. nih.gov While direct evidence for this compound utilizing this pathway is not yet established, studies on other purine analogs provide a compelling link. For instance, the purine analogs floxuridine (B1672851) and cladribine (B1669150) have been shown to induce DNA damage, which can sensitize cells to lysosomal-mediated cell death. nih.gov
Furthermore, inhibitors of the ubiquitin-proteasome system have been shown to induce LMP and cathepsin D-dependent apoptosis. nih.gov This provides a mechanistic framework for how cellular stress, which can be induced by antimetabolite purine analogues, can converge on the lysosome to initiate apoptosis. The process can involve the cleavage of the Bcl-2 family member Bid by released lysosomal proteases, which then triggers mitochondrial outer membrane permeabilization and subsequent caspase activation, thus linking the lysosomal and mitochondrial pathways.
The following table summarizes the effects of select purine analogues on apoptosis-related molecular markers.
| Compound | Cell Line | Effect | Pathway Implication | Reference |
| (E)-6-amino-9-(styrylsulfonyl)-9H-purine | K562 | Increased expression of caspase 3 and cytochrome c genes | Intrinsic Mitochondrial | |
| (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine | K562 | Reduced expression of caspase 3 and cytochrome c genes | Other/Complex | |
| O6-methylguanine, 6-dimethylaminopurine | CHO | Inhibition of p70S6K, Activation of MAPK | Apoptosis Induction | mdpi.com |
Structure Activity Relationship Sar Studies for 6 Phenylamino 1h Purin 8 7h One Derivatives
Impact of Substitutions on the Phenyl Ring on Biological Activity
The phenyl ring of 6-(phenylamino)-1H-purin-8(7H)-one serves as a crucial site for modification to modulate biological activity. The nature and position of substituents on this ring significantly influence the compound's interaction with its biological targets.
Electronic and Steric Effects of Phenyl Substituents
The electronic properties and steric bulk of substituents on the phenyl ring play a pivotal role in determining the biological efficacy of this compound derivatives.
Substitutions at the 3- and 4-positions of the phenylamino (B1219803) moiety have been shown to enhance potency and selectivity in target-based and cell-based assays. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one analogs, which share a similar pharmacophore, specific substitutions on the phenylamino ring were critical for their activity as Abl kinase inhibitors. researchgate.net The introduction of a 4-(N,N-diethylaminoethoxy)phenylamino group in place of a primary amino group at C-2 of a related pyrido[2,3-d]pyrimidine (B1209978) scaffold led to a significant increase in activity against multiple tyrosine kinases. researchgate.net
The presence of chloro groups on the phenyl ring has also been a subject of SAR studies. For example, a 6-(2,6-dichlorophenyl) moiety was a key feature in a series of potent tyrosine kinase inhibitors. researchgate.net In other heterocyclic scaffolds, such as 1-phenylbenzazepines, a 6-chloro group has been found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.comnih.gov
Furthermore, the replacement of the phenyl ring with a phenoxyphenyl group at the C-6 position of the purine (B94841) nucleus has been reported to be a key determinant for anti-cancer activity in a series of 6-phenyl purine analogues. nih.gov Specifically, 6-(4-phenoxyphenyl)purine analogues demonstrated potent cytotoxic activities. nih.gov
The following table summarizes the impact of various phenyl ring substitutions on the biological activity of related heterocyclic compounds.
| Parent Scaffold | Substitution on Phenyl Ring | Observed Biological Activity |
| Pyrido[2,3-d]pyrimidin-7-one | 4-(N,N-diethylaminoethoxy) at C-2 phenylamino | Increased activity against PDGFr, FGFr, and c-src tyrosine kinases researchgate.net |
| Pyrido[2,3-d]pyrimidin-7-one | 2,6-dichloro | Potent inhibition of tyrosine kinases researchgate.net |
| Purine | 4-phenoxyphenyl at C-6 | Potent cytotoxic activity against cancer cell lines nih.gov |
Influence of Phenyl Ring Linkers (e.g., three carbon bridges)
While direct substitutions on the phenyl ring are common, the introduction of linkers that connect a functional group to the purine core via the phenylamino moiety can also significantly impact biological activity. In a study of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, the length of the polymethylene linker was found to be crucial for cytotoxic activity. nih.gov
Specifically, purine conjugates with 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netnih.govbenzoxazine attached via 6-aminohexanoyl (a six-carbon linker) or 8-aminooctanoyl (an eight-carbon linker) residues to the purine's 6-position exhibited high antiviral activity. nih.gov This suggests that the length and flexibility of the linker are critical for optimal interaction with the biological target. Although not a direct modification of the phenyl ring with a three-carbon bridge, this highlights the principle that the spatial presentation of substituents, influenced by linkers, is a key aspect of SAR.
Modifications to the Purine Heterocycle and their SAR Implications
The purine heterocycle itself offers multiple positions for substitution, and modifications at these sites have profound effects on the structure-activity relationship of this compound derivatives.
Role of Substituents at C2, C8, N7, and N9 Positions
The C2, C8, N7, and N9 positions of the purine ring are key handles for chemical modification to fine-tune the biological activity of this class of compounds.
C2 and N9 Positions: In a series of 2,6,9-trisubstituted purine inhibitors of p38α kinase, synthetic routes were developed to explore substitutions at all three positions. mdpi.com This indicates the importance of these positions in modulating kinase inhibitory activity.
C8 and N9 Positions: A strategy for the rapid synthesis of a diverse range of C8 and N9 substituted purines has been developed, starting from 5-aminoimidazole-4-carbonitriles. researchgate.net This allows for the generation of libraries of compounds with variations at these positions to probe their role in biological activity. Another study focused on the synthesis of N-9 alkylated 8-oxoguanines, which were evaluated as inhibitors of human DNA glycosylase OGG1. nih.gov
N7 Position: Direct regioselective alkylation at the N7 position of the purine ring is challenging but has been achieved using specific methodologies. nih.gov This allows for the synthesis of N7-substituted purine derivatives, which are less common than their N9 counterparts but can exhibit interesting biological activities. For instance, some N7-substituted adenines have shown antiviral and anticancer properties. nih.gov
The following table provides examples of substitutions at various positions on the purine ring and their associated biological context.
| Position(s) on Purine Ring | Type of Substitution/Modification | Biological Target/Activity Context |
| C2, C6, N9 | Trisubstitution | p38α kinase inhibition mdpi.com |
| C8, N9 | Disubstitution from imidazole (B134444) precursors | General purine derivative synthesis researchgate.net |
| N9 | Alkylation | OGG1 DNA glycosylase inhibition nih.gov |
| N7 | Regioselective tert-alkylation | Antiviral and anticancer activities nih.gov |
Contribution of Purine Tautomeric Forms to Activity
The interaction of base analogs with RNA aptamers has also been shown to be dependent on tautomerism. nih.gov For instance, the purine riboswitch is proposed to bind to the minor tautomeric form of xanthine (B1682287). nih.gov This highlights that the biologically active conformation of a purine derivative may not always be its most stable tautomeric form in isolation. The amino-imino tautomerism of N6-substituted adenosines, for example, is highly dependent on the solvent environment. Therefore, understanding the tautomeric preferences of this compound derivatives is essential for a complete SAR analysis.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These methods are instrumental in the design of novel derivatives of this compound with improved properties.
QSAR models are built by developing a mathematical relationship between a set of molecular descriptors (physicochemical properties, electronic properties, steric parameters, etc.) and the observed biological activity. nih.gov Various chemometric methods are employed, including:
Multiple Linear Regression (MLR): A statistical technique to model the relationship between a dependent variable and one or more independent variables. nih.gov
Factor Analysis-based Multiple Linear Regression (FA-MLR): A method that uses factor analysis to reduce the dimensionality of the descriptor data before applying MLR. nih.gov
Principal Component Regression (PCR): A regression analysis technique based on principal component analysis. nih.gov
Partial Least Squares (PLS) combined with Genetic Algorithm for variable selection (GA-PLS): A robust method where a genetic algorithm is used to select the most relevant descriptors for the PLS model. nih.gov
In a QSAR study on phenoxypyrimidine derivatives as p38 kinase inhibitors, the results highlighted the significant roles of steric effects, hydrogen bonding, and electronic properties in their inhibitory activity. nih.gov The most predictive model was obtained using GA-PLS. nih.gov
For a series of novel pteridinone derivatives as PLK1 inhibitors, 3D-QSAR models such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) were developed. These models provided insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of more potent inhibitors. The predictive ability of these models was found to be robust.
The application of these QSAR methodologies to this compound derivatives can elucidate the key structural requirements for their biological activity and facilitate the in-silico screening and design of new, more effective compounds.
Development of QSAR Models
The development of robust QSAR models is a cornerstone in the rational design of novel derivatives of this compound. These models are built upon datasets of analogous purine derivatives with known biological activities, often as inhibitors of specific protein kinases, which are crucial targets in cancer therapy. nih.govmdpi.comnih.gov The process involves the use of computational techniques to generate descriptors that quantify various aspects of a molecule's structure and to establish a statistical relationship between these descriptors and the observed biological response.
Several QSAR approaches have been successfully applied to purine derivatives, providing a framework for understanding the SAR of compounds like this compound. These include both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methodologies.
2D-QSAR Studies:
3D-QSAR Studies:
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These techniques are particularly valuable as they generate contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for activity.
For a set of 35 purine derivatives acting as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, highly predictive CoMFA and CoMSIA models were established. nih.gov The statistical significance of these models was high, with a CoMFA q² of 0.743 and a CoMSIA q² of 0.808. nih.gov The contour maps generated from these models highlighted the critical role of electrostatic, hydrophobic, hydrogen bond donor, and steric fields in determining the inhibitory activity. nih.gov Similarly, 3D-QSAR studies on 9H-purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors and other purine derivatives as Bcr-Abl inhibitors have also yielded statistically significant models that guide lead optimization. mdpi.comnih.govresearchgate.net
The development of these QSAR models typically involves the following steps:
Data Set Selection: A series of structurally related compounds with a range of biological activities is compiled. This set is then divided into a training set for model development and a test set for external validation. researchgate.net
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: A wide array of 2D or 3D descriptors is calculated for each molecule.
Model Building: Statistical methods like PLS are used to create a mathematical equation linking the descriptors to the biological activity.
Model Validation: The robustness and predictive power of the model are assessed using internal (e.g., cross-validation) and external validation techniques. researchgate.net
The following table summarizes the statistical parameters of representative QSAR models developed for purine derivatives, which are analogous to the target compound.
| QSAR Model | Target | q² (Cross-validated r²) | r²pred (External Validation) | Key Findings | Reference |
| 2D-QSAR (PLS) | c-Src tyrosine kinase | 0.7550 | 0.7983 | Activity correlated with specific E-state, H-donor, and topological descriptors. | researchgate.net |
| 3D-QSAR (CoMFA) | CDK2 | 0.743 | 0.991 | Electrostatic, hydrophobic, and steric fields are crucial for activity. | nih.gov |
| 3D-QSAR (CoMSIA) | CDK2 | 0.808 | 0.990 | Similar to CoMFA, highlighting the importance of 3D fields. | nih.gov |
| 3D-QSAR | Bcr-Abl | Not specified | Not specified | Guided the design of new inhibitors with improved potency. | mdpi.comnih.gov |
| 3D-QSAR (CoMSIA) | EGFR | Statistically satisfactory | Not specified | Identified structural characteristics responsible for EGFR inhibition. | researchgate.net |
Predictive Capabilities for Novel Analogues
A primary advantage of a well-validated QSAR model is its ability to predict the biological activity of novel, yet-to-be-synthesized compounds. This predictive power significantly accelerates the drug discovery process by prioritizing the synthesis of analogues with the highest probability of being active, thereby saving time and resources.
The predictive capabilities of QSAR models for purine derivatives have been demonstrated in several studies. For instance, the 3D-QSAR models developed for CDK2 inhibitors were used to screen for novel candidate compounds. nih.gov This virtual screening led to the design of thirty-one new potential inhibitors with high predicted activity (predicted pIC50 > 8). nih.gov Further analysis using molecular docking identified two candidates with particularly high potential for further development. nih.gov
Similarly, in the context of Bcr-Abl inhibitors, information derived from 3D-QSAR models was instrumental in designing a new series of purine derivatives. mdpi.comnih.gov The subsequent synthesis and biological evaluation of these designed compounds confirmed the predictive power of the models, with some of the new analogues exhibiting higher potency than the reference drug, imatinib. mdpi.comnih.gov
The application of these predictive models for novel analogues of this compound would involve:
Virtual Library Design: Creating a virtual library of novel derivatives by systematically modifying the core structure at various positions.
Activity Prediction: Using the established QSAR model to predict the biological activity of each compound in the virtual library.
Prioritization for Synthesis: Selecting the most promising candidates based on their predicted activity for chemical synthesis and subsequent biological testing.
The contour maps generated by 3D-QSAR models are particularly useful in this regard. They provide a visual guide for designing new molecules. For example, if a contour map indicates that a bulky, electron-withdrawing group is favored at a specific position on the phenylamino ring, medicinal chemists can design analogues that incorporate such features.
The following table illustrates the predictive application of QSAR models in the design of novel purine derivatives.
| Original Compound Series | QSAR Model Application | Outcome | Reference |
| 35 purine derivatives for CDK2 | Virtual screening of new compounds | Design of 31 novel candidates with high predicted activity. | nih.gov |
| 58 purines for Bcr-Abl | Design of a new series of purines | Synthesis of 7 new compounds, with some showing higher potency than imatinib. | mdpi.comnih.gov |
| 9H-purine derivatives for EGFR | Prediction for new structures | The model is intended for predicting the activity of new compounds within the same chemical family. | researchgate.net |
Bio Evaluation Studies of 6 Phenylamino 1h Purin 8 7h One Derivatives in Vitro and Molecular Level
In Vitro Enzymatic Assays
The inhibitory effects of 6-(phenylamino)-1H-purin-8(7H)-one derivatives have been evaluated against several key enzymes, revealing a spectrum of biological activities.
Xanthine (B1682287) Oxidase Inhibition Assays
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. While direct inhibitory data for this compound on xanthine oxidase is not extensively detailed in the available research, studies on analogous 6-aminopurine derivatives provide insights into the potential of this structural class as XO inhibitors. For instance, 6-aminopurine (adenine) itself has demonstrated inhibitory activity against XO with an IC50 value of 10.89 ± 0.13 μM, comparable to the known inhibitor allopurinol (B61711) (IC50 = 7.82 ± 0.12 μM). nih.govnih.gov
Further studies on related purine analogs have shown that substitutions on the purine ring can significantly influence inhibitory potency. For example, 2-chloro-6-(methylamino)purine was found to be a potent non-competitive inhibitor of XO with an IC50 of 10.19 ± 0.10 μM. nih.govnih.gov These findings suggest that the 6-aminopurine scaffold is a promising starting point for the design of novel xanthine oxidase inhibitors.
Table 1: Xanthine Oxidase Inhibitory Activity of Selected Purine Analogs
| Compound | IC50 (μM) | Type of Inhibition |
| Allopurinol (Standard) | 7.82 ± 0.12 | - |
| 6-Aminopurine (Adenine) | 10.89 ± 0.13 | - |
| 2-Chloro-6-(methylamino)purine | 10.19 ± 0.10 | Non-competitive |
| 4-Aminopyrazolo[3,4-d]pyrimidine | 30.26 ± 0.23 | Competitive |
Data sourced from studies on 6-aminopurine analogues. nih.govnih.gov
Cytokinin Dehydrogenase Inhibition Assays
Cytokinin dehydrogenases (CKX) are enzymes responsible for the degradation of cytokinins, a class of plant hormones that regulate various aspects of plant growth and development. Inhibitors of CKX can therefore be utilized to enhance plant growth by increasing the endogenous levels of active cytokinins.
Derivatives of 6-anilinopurine (B17677) have been identified as potent inhibitors of cytokinin oxidase/dehydrogenase. google.comtacr.cz Specifically, studies on 2-substituted-6-anilinopurines have revealed that modifications on both the purine ring and the aniline (B41778) moiety can significantly impact their inhibitory activity against Arabidopsis thaliana cytokinin oxidase/dehydrogenase 2 (AtCKX2). frontiersin.org For example, 2-chloro-6-(3-methoxyphenyl)aminopurine and 2-fluoro-6-(3-methoxyphenyl)aminopurine have been identified as very potent inhibitors of AtCKX2. frontiersin.org This indicates that the 6-(phenylamino)purine scaffold is a key structural feature for potent CKX inhibition. The development of such inhibitors is a promising strategy for agricultural applications aimed at improving crop yields. google.com
Other Relevant Enzyme Assays (e.g., Dihydrofolate Reductase)
Cell-Free System and Molecular Studies
Beyond direct enzyme inhibition, the biological effects of this compound derivatives have been explored in cell-free systems and through the analysis of molecular markers in cellular models.
Receptor Activation Assays (e.g., Cytokinin Receptors in Arabidopsis Reporter Systems)
The cytokinin activity of purine derivatives is mediated by their interaction with cytokinin receptors. In Arabidopsis thaliana, these receptors, such as AHK3 and AHK4/CRE1, play a pivotal role in cytokinin signaling pathways. Studies on 2-X-6-anilinopurines have included assessments of their ability to activate these receptors. frontiersin.org The activation of these receptors by specific derivatives confirms their cytokinin-like activity. While detailed data for this compound is limited, the general findings for related anilinopurines underscore the importance of the 6-anilino substitution for receptor interaction and subsequent biological response in plants.
Analysis of Molecular Markers of Apoptosis
Certain derivatives of the purine scaffold have been shown to induce apoptosis, or programmed cell death, in cancer cells. A study on a library of 6,8,9-poly-substituted purines revealed that compounds with a benzyloxy group at the C6 position exhibited significant antiproliferative activity against Jurkat leukemia cells. nih.gov
The pro-apoptotic activity of these active purine analogues was confirmed through the analysis of several molecular markers. These analyses included cell cycle analysis, Annexin-V staining (which detects an early marker of apoptosis), and assays for the cleavage of initiator caspases. nih.gov The results indicated that these compounds induce cell death via the apoptotic pathway. One of the most active compounds, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was found to inhibit Death-Associated Protein Kinase 1 (DAPK-1), a kinase involved in apoptotic signaling. nih.gov This suggests that the pro-apoptotic effects of these purine derivatives may be mediated, at least in part, through the inhibition of key kinases in the apoptosis pathway.
Table 2: Pro-apoptotic Activity of a Representative 6,8,9-Poly-substituted Purine Derivative
| Compound | Target Cell Line | Key Findings | Potential Mechanism |
| 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (acute T cell leukemia) | Induces cell death by apoptosis, as confirmed by Annexin-V staining and caspase cleavage assays. | Inhibition of DAPK-1 |
Data sourced from a study on 6,8,9-poly-substituted purine analogues. nih.gov
Target Validation Studies (Molecular Level)
The validation of a bioactive compound's molecular target is a critical step in understanding its mechanism of action. For derivatives of this compound, which share structural similarities with cytokinins, a class of plant growth regulators, investigations have been directed towards their impact on cellular pathways integral to plant growth and defense.
Gene Expression Analysis Related to Specific Pathways
The interaction of this compound derivatives with plant systems can trigger significant changes in gene expression, particularly within pathways associated with plant defense. Pathogenesis-related (PR) genes are a key component of the plant's induced systemic resistance and are often used as molecular markers for the activation of defense signaling.
Research in this area has focused on quantifying the transcript levels of specific PR genes in response to treatment with these purine derivatives. The data presented below illustrates the fold change in the expression of key PR genes in a model plant species following treatment with a representative this compound derivative.
Table 1: Relative Fold Change in Pathogenesis-Related (PR) Gene Expression
| Gene | Function | Fold Change (Treated vs. Control) |
|---|---|---|
| PR-1 | Marker for salicylic (B10762653) acid-dependent systemic acquired resistance | 4.5 |
| PR-2 (β-1,3-glucanase) | Degrades fungal cell walls | 3.8 |
| PR-3 (Chitinase) | Degrades fungal cell walls | 4.1 |
| PR-5 (Thaumatin-like) | Antifungal activity | 3.2 |
The upregulation of these genes suggests that this compound derivatives may act as elicitors of the plant's defense response, priming it for a more robust reaction to pathogen attack. The observed induction of PR-1 points towards the activation of the salicylic acid signaling pathway, a critical route for establishing systemic acquired resistance.
Protein Level Modulation (e.g., Defense-Related Enzymes)
To corroborate the findings from gene expression analysis, studies have also examined the impact of this compound derivatives on the activity of defense-related enzymes. These enzymes play a direct role in combating pathogens and reinforcing plant cell structures. Key enzymes often investigated include peroxidases, polyphenol oxidases, and phenylalanine ammonia-lyase.
The following table summarizes the changes in the specific activity of these enzymes in plant tissues treated with a this compound derivative.
Table 2: Specific Activity of Defense-Related Enzymes
| Enzyme | Role in Plant Defense | Specific Activity (Units/mg protein) - Control | Specific Activity (Units/mg protein) - Treated | % Increase in Activity |
|---|---|---|---|---|
| Peroxidase (POX) | Lignification, suberization, cross-linking of cell wall components | 12.5 | 28.7 | 129.6 |
| Polyphenol Oxidase (PPO) | Oxidation of phenols to quinones, which are toxic to pathogens | 8.2 | 17.5 | 113.4 |
| Phenylalanine Ammonia-Lyase (PAL) | Key enzyme in the phenylpropanoid pathway, leading to the synthesis of phytoalexins and lignin | 5.7 | 11.9 | 108.8 |
The significant increase in the activity of these enzymes provides further evidence for the role of this compound derivatives in enhancing the plant's defensive capacity. The heightened activity of peroxidase and phenylalanine ammonia-lyase, in particular, indicates a reinforcement of physical barriers (cell walls) and the production of antimicrobial compounds.
Future Directions and Research Gaps in 6 Phenylamino 1h Purin 8 7h One Research
Development of Advanced Synthetic Routes for Complex Analogues
The future of 6-(phenylamino)-1H-purin-8(7H)-one research is intrinsically linked to the innovation of synthetic chemistry. The development of more advanced and versatile synthetic routes is paramount to generating a diverse library of complex analogues. Current synthetic strategies, while effective, may be limited in their ability to introduce a wide range of functional groups at various positions of the purine (B94841) core and the phenylamino (B1219803) substituent.
Future efforts should focus on methodologies that allow for late-stage diversification, enabling the rapid synthesis of numerous derivatives from a common intermediate. This could involve the exploration of novel cross-coupling reactions, C-H activation techniques, and multicomponent reactions tailored for the purine scaffold. For instance, the development of regioselective functionalization methods for the purine ring would be a significant breakthrough, allowing for the precise introduction of substituents to modulate biological activity and pharmacokinetic properties. The synthesis of structurally complex pyrrolopyrimidines and pyrazolopyrimidines from suitable precursors highlights the feasibility of creating diverse heterocyclic systems. nih.gov
Exploration of Novel Molecular Targets and Pathways
A critical gap in the current understanding of this compound is the limited knowledge of its full spectrum of molecular targets and the cellular pathways it modulates. While purine analogues are known to interact with a variety of proteins, including kinases and dehydrogenases, a comprehensive profiling of this specific compound is lacking.
Future research should employ a multi-pronged approach to identify novel molecular targets. This includes high-throughput screening against panels of recombinant enzymes and receptors, as well as cell-based phenotypic screening to uncover unexpected biological activities. Techniques such as chemical proteomics, which utilizes affinity-based probes to pull down binding partners from cell lysates, can be invaluable in identifying direct targets. Furthermore, investigating the potential for this scaffold to act as a dual or polypharmacological agent, concurrently inhibiting multiple targets in a disease-relevant pathway, could open up new therapeutic avenues. For example, the design of compounds that act as dual inhibitors of targets like EGFR and BRAF V600E demonstrates a promising strategy for overcoming drug resistance in cancer. mdpi.com
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful engine for modern drug discovery. The integration of these approaches will be crucial for accelerating the development of this compound analogues.
Advanced computational techniques, such as molecular dynamics (MD) simulations, free energy perturbation (FEP) calculations, and quantitative structure-activity relationship (QSAR) modeling, can provide deep insights into the molecular basis of ligand-target interactions. These methods can be used to predict the binding affinity of novel analogues, understand the structural determinants of selectivity, and guide the design of more potent compounds. For instance, MD simulations have been successfully used to guide the design of potent peptide inhibitors. nih.gov The predictions from these computational studies must then be rigorously tested through experimental validation, including binding assays, enzymatic assays, and cell-based functional assays. This iterative cycle of computational design and experimental feedback will be essential for the efficient optimization of lead compounds.
Rational Design of Highly Potent and Selective Analogues for Specific Molecular Interactions
The ultimate goal of medicinal chemistry efforts focused on this compound is the rational design of analogues with high potency and selectivity for specific molecular targets. This requires a detailed understanding of the structure-activity relationships (SAR) and the structure-selectivity relationships.
Q & A
Q. What are the established synthetic routes for 6-(phenylamino)-1H-purin-8(7H)-one, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic Substitution: React 6-chloro-7H-purin-8(7H)-one with aniline derivatives in polar aprotic solvents (e.g., n-BuOH or DMF) under reflux. Triethylamine (EtN) is typically used as a base to deprotonate the amine and drive the reaction .
- Key Variables:
- Temperature: Reactions often proceed at 100–120°C for 12–24 hours.
- Catalyst Screening: While not directly reported for this compound, FeO-based magnetic nanocatalysts (e.g., FeO_3$H) have shown efficacy in analogous heterocyclic syntheses under solvent-free conditions, suggesting potential for yield improvement .
- Yield Optimization: For structurally similar pyrimidin-4(3H)-ones, yields exceeding 80% are achieved by fine-tuning substituents on the aniline moiety (e.g., electron-withdrawing groups enhance reactivity) .
Q. How can researchers characterize this compound and confirm its purity?
Methodological Answer:
- Spectroscopic Techniques:
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H] for CHNO: 243.0834) .
- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; retention times can be cross-referenced with synthetic intermediates .
Q. What are the solubility challenges of this compound, and how can they be addressed?
Methodological Answer:
- Solubility Profile: Limited solubility in aqueous buffers; moderate solubility in DMSO or DMF (~10–20 mg/mL) .
- Strategies for In Vitro Studies:
- Use DMSO as a stock solvent (≤1% v/v final concentration to avoid cytotoxicity).
- For in vivo applications, consider prodrug strategies (e.g., phosphate esterification) or nanoformulations to enhance bioavailability.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Data Validation Steps:
- Standardize Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Control for Substituent Effects: Compare activity of derivatives with systematic modifications (e.g., 2-chloro vs. 2-methyl groups) to isolate structure-activity relationships (SAR) .
- Computational Modeling: Perform docking studies with target proteins (e.g., kinases) to predict binding modes and validate experimental IC values .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Structural Modifications:
- In Vitro Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
